molecular formula C21H24ClNO4 B250377 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B250377
M. Wt: 389.9 g/mol
InChI Key: IJOCXOGFSCTHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a potent inhibitor of the Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the regulation of B-cell receptor signaling. The inhibition of BTK by TAK-659 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

TAK-659 binds to the active site of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide and inhibits its activity. 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a key enzyme involved in the regulation of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. The inhibition of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide by TAK-659 leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of cancer. The inhibition of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide by TAK-659 leads to the inhibition of cell proliferation and induction of apoptosis. In addition, TAK-659 has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immune checkpoint inhibitors. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in lab experiments. It is a potent and selective inhibitor of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, making it an ideal tool for studying the role of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in cancer biology. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, making it a safe and reliable tool for use in lab experiments. However, TAK-659 has some limitations, including its complex synthesis process and high cost, which may limit its widespread use in lab experiments.

Future Directions

There are several future directions for the development of TAK-659. One potential direction is the evaluation of TAK-659 in combination with other anti-cancer agents, such as chemotherapy and immune checkpoint inhibitors, to enhance its anti-tumor activity. Another potential direction is the evaluation of TAK-659 in other types of cancer, such as solid tumors. Additionally, the development of more efficient and cost-effective synthesis methods for TAK-659 may increase its availability for use in lab experiments. Overall, TAK-659 has shown promising results in preclinical studies, and it is a promising candidate for the development of new cancer therapies.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chloro-3,5-dimethylphenol with 2-bromoethyl acetate to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)ethyl acetate. The intermediate is then reacted with 2-(tetrahydro-2-furanylmethoxy)aniline to form TAK-659. The synthesis process is complex and involves several purification steps to obtain a pure product.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. The inhibition of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide by TAK-659 has been shown to block B-cell receptor signaling, leading to the inhibition of cell proliferation and induction of apoptosis. In addition, TAK-659 has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immune checkpoint inhibitors.

properties

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C21H24ClNO4/c1-14-10-17(11-15(2)21(14)22)26-13-20(24)23-18-7-3-4-8-19(18)27-12-16-6-5-9-25-16/h3-4,7-8,10-11,16H,5-6,9,12-13H2,1-2H3,(H,23,24)

InChI Key

IJOCXOGFSCTHNB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.